molecular formula C22H18BrClN4O B5193446 [6-Bromo-2-(3-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide

[6-Bromo-2-(3-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide

Cat. No.: B5193446
M. Wt: 469.8 g/mol
InChI Key: BFPBVBICLCWMBP-UHFFFAOYSA-N
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Description

[6-Bromo-2-(3-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide is a complex organic compound that belongs to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-Bromo-2-(3-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Bromination and Chlorination:

    Acetic Acid Hydrazide Formation: The final step involves the reaction of the quinazoline derivative with acetic acid hydrazide under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of quinazoline N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced quinazoline derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Quinazoline N-oxides.

    Reduction: Reduced quinazoline derivatives.

    Substitution: Substituted quinazoline derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, [6-Bromo-2-(3-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide is used as a building block for the synthesis of more complex molecules

Biology

Biologically, this compound has shown promise in the development of new drugs due to its potential pharmacological activities. It can be used as a lead compound for the design of inhibitors targeting specific enzymes or receptors involved in disease pathways.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with biological targets makes it a valuable candidate for drug development.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of [6-Bromo-2-(3-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of these targets by binding to their active sites, thereby blocking their function. This can lead to the modulation of various biological pathways, resulting in therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    [6-Bromo-3-chloropicolinic acid]: Another bromine and chlorine-containing compound with similar structural features.

    [3-Bromo-6-chloropyridine-2-carbonitrile]: A pyridine derivative with bromine and chlorine substituents.

    [6-Bromo-2-chloro-3-methoxyphenyl]boronic acid: A boronic acid derivative with bromine and chlorine atoms.

Uniqueness

What sets [6-Bromo-2-(3-chloro-phenyl)-4-phenyl-4H-quinazolin-3-yl]-acetic acid hydrazide apart from similar compounds is its unique quinazoline core, which imparts distinct chemical and biological properties. This core structure allows for a wide range of chemical modifications and interactions with biological targets, making it a versatile compound for various applications.

Properties

IUPAC Name

2-[6-bromo-2-(3-chlorophenyl)-4-phenyl-4H-quinazolin-3-yl]acetohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN4O/c23-16-9-10-19-18(12-16)21(14-5-2-1-3-6-14)28(13-20(29)27-25)22(26-19)15-7-4-8-17(24)11-15/h1-12,21H,13,25H2,(H,27,29)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFPBVBICLCWMBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2C3=C(C=CC(=C3)Br)N=C(N2CC(=O)NN)C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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